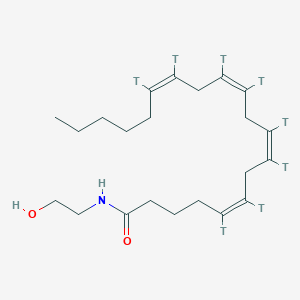

(5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)-5,6,8,9,11,12,14,15-octatritioicosa-5,8,11,14-tetraenamide

Description

(5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)-5,6,8,9,11,12,14,15-octatritioicosa-5,8,11,14-tetraenamide, also known as anandamide, is an endogenous cannabinoid neurotransmitter. It was the first endocannabinoid to be discovered and is a derivative of arachidonic acid. Anandamide plays a crucial role in the endocannabinoid system, which is involved in regulating various physiological processes such as pain, mood, appetite, and memory .

Properties

Molecular Formula |

C22H37NO2 |

|---|---|

Molecular Weight |

363.6 g/mol |

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)-5,6,8,9,11,12,14,15-octatritioicosa-5,8,11,14-tetraenamide |

InChI |

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-/i6T,7T,9T,10T,12T,13T,15T,16T |

InChI Key |

LGEQQWMQCRIYKG-CRJVGOJRSA-N |

Isomeric SMILES |

[3H]/C(=C(\[3H])/C/C(=C(/[3H])\C/C(=C(/[3H])\C/C(=C(/[3H])\CCCC(=O)NCCO)/[3H])/[3H])/[3H])/CCCCC |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Anandamide can be synthesized through the amidation of arachidonic acid with ethanolamine. The process involves the following steps:

Starting Materials: Arachidonic acid and ethanolamine.

Reaction Medium: A mixture of hexane and anhydrous ethanol in a 1:1 volume ratio.

Catalyst: Sodium methoxide in methanol.

Reaction Conditions: The reaction is carried out at 25°C with stirring for 2.5 hours.

Purification: The product is purified through a series of crystallization and extraction steps to achieve a high-purity anandamide.

Industrial Production Methods

Industrial production of anandamide involves similar synthetic routes but on a larger scale. The process includes:

Microbial Algal Oil: Rich in arachidonic acid (43.69% content).

Amidation Reaction: Using ethanolamine in the presence of a base catalyst.

Purification: Multiple crystallization and extraction steps to obtain high-purity anandamide.

Chemical Reactions Analysis

Types of Reactions

Anandamide undergoes various chemical reactions, including:

Oxidation: Anandamide can be oxidized by enzymes such as fatty acid amide hydrolase (FAAH).

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Anandamide can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Enzymatic oxidation using FAAH.

Reduction: Chemical reduction using reducing agents like lithium aluminum hydride.

Substitution: Reagents such as acyl chlorides for acylation reactions.

Major Products

Oxidation: Produces arachidonic acid and ethanolamine.

Reduction: Produces reduced forms of anandamide.

Substitution: Produces various substituted derivatives of anandamide.

Scientific Research Applications

Anandamide has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the endocannabinoid system.

Biology: Investigated for its role in cellular signaling and neuroprotection.

Medicine: Explored for its potential therapeutic effects in pain management, anxiety, and neurodegenerative diseases.

Industry: Used in the development of cannabinoid-based pharmaceuticals and wellness products.

Mechanism of Action

Anandamide exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the body. The binding activates various signaling pathways, including:

CB1 Receptors: Primarily found in the central nervous system, involved in pain modulation, mood regulation, and appetite control.

CB2 Receptors: Found in the immune system, involved in immune response and inflammation regulation.

Comparison with Similar Compounds

Similar Compounds

2-Arachidonoylglycerol (2-AG): Another endocannabinoid with similar functions.

N-Arachidonoyldopamine (NADA): Shares structural similarities and functions with anandamide.

Oleamide: A fatty acid amide with similar physiological effects.

Uniqueness

Anandamide is unique due to its specific binding affinity to CB1 and CB2 receptors and its role as the first discovered endocannabinoid. Its ability to modulate various physiological processes makes it a compound of significant interest in scientific research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.